molecular formula C15H18O2 B8782972 8-Benzylidene-1,4-dioxaspiro[4.5]decane

8-Benzylidene-1,4-dioxaspiro[4.5]decane

Cat. No.: B8782972
M. Wt: 230.30 g/mol
InChI Key: ZUGDDFDZDOCVGC-UHFFFAOYSA-N
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Description

Contextualization of Spiroketals in Organic Chemistry

Spiroketals are a class of organic compounds characterized by a spirocyclic structure where two rings are linked by a single common atom, which is a ketal carbon. This structural motif is found in a variety of natural products, including pheromones, antibiotics, and enzyme inhibitors. nih.gov The synthesis of spiroketals can be achieved through various methods, often involving the cyclization of a dihydroxy ketone precursor. nih.gov The rigid and well-defined three-dimensional geometry of spiroketals makes them valuable scaffolds in drug design, allowing for precise positioning of functional groups to interact with biological targets.

Structural Characteristics of the 1,4-Dioxaspiro[4.5]decane Framework

Table 1: Properties of 1,4-Dioxaspiro[4.5]decane Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Applications/Properties
1,4-Dioxaspiro[4.5]decan-8-oneC₈H₁₂O₃156.18Building block for analgesic compounds and other bioactive molecules. chemicalbook.com
1,4-Dioxaspiro[4.5]decan-8-olC₈H₁₄O₃158.19Chemical intermediate. nih.gov
1-(1,4-dioxaspiro nih.govunimore.itdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazineC₂₀H₃₀N₂O₃362.47Potent 5-HT1A receptor agonist. unimore.itnih.gov

Significance of the Benzylidene Substituent in Spirocyclic Systems

The benzylidene group, a phenyl group attached to a methylidene bridge (=CH-), is a significant substituent in many pharmacologically active compounds. nih.gov Its incorporation into a molecule can substantially influence its biological profile. Research has shown that adding a benzylidene group can enhance the inhibitory activity of compounds against enzymes like α-glucosidase and α-amylase. nih.gov The electronic properties and the position of further substituents on the phenyl ring of the benzylidene moiety can fine-tune this activity. nih.gov In spirocyclic systems, the planar and aromatic nature of the benzylidene group can introduce favorable π-π stacking or hydrophobic interactions with biological receptors, potentially increasing the binding affinity and efficacy of the parent molecule.

Overview of Research Trajectories for 8-Benzylidene-1,4-dioxaspiro[4.5]decane Analogues

While specific research on this compound is not extensively documented in readily available literature, the research on its analogues provides significant insight into the potential of this chemical class. Scientists have explored various derivatives of the 1,4-dioxaspiro[4.5]decane core for different therapeutic applications.

One major area of investigation involves the development of ligands for serotonin (B10506) receptors. Analogues such as 1-(1,4-dioxaspiro nih.govunimore.itdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been identified as potent 5-HT1A receptor agonists, which are targets for treating neurological disorders. unimore.itnih.govontosight.ai

Another research direction focuses on oncology. By modifying the core structure, specifically by replacing a carbon with nitrogen to form an azaspiro ring system and attaching a functionalized benzyl (B1604629) group, researchers have developed potent ligands for the sigma-1 (σ1) receptor. nih.gov For example, a fluorine-18 (B77423) labeled 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivative has shown potential as a PET imaging agent for tumors, demonstrating high accumulation in carcinoma and melanoma models. nih.gov

Furthermore, related spirocyclic systems have been investigated for their myelostimulating activity, which is the stimulation of blood cell formation in the bone marrow. researchgate.net Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been shown to accelerate the regeneration of lymphocytes and granulocytes in animal models. researchgate.net These diverse research avenues underscore the vast potential of the spiro[4.5]decane framework and its substituted analogues in medicinal chemistry.

Table 2: Research on Analogues of this compound

Analogue ClassCore Structure ModificationTherapeutic AreaKey Findings
Serotonin Receptor AgonistsAttachment of arylpiperazine moietyNeuroscienceIdentification of potent and selective 5-HT1A receptor partial agonists. unimore.itnih.gov
Tumor Imaging AgentsReplacement of C8 with Nitrogen (azaspiro) and functionalized benzyl groupOncologyDevelopment of radiolabeled ligands for σ1 receptors with high tumor accumulation. nih.gov
MyelostimulatorsCreation of a triazaspiro systemHematologyCompounds showed significant acceleration of bone marrow regeneration. researchgate.net

An exploration of the synthetic routes toward this compound reveals a modular approach, centered on the initial construction of the core spirocyclic ketal followed by the introduction of the exocyclic double bond. This strategy allows for flexibility and control in synthesizing the target compound and its related analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

8-benzylidene-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C15H18O2/c1-2-4-13(5-3-1)12-14-6-8-15(9-7-14)16-10-11-17-15/h1-5,12H,6-11H2

InChI Key

ZUGDDFDZDOCVGC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=CC3=CC=CC=C3)OCCO2

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 8 Benzylidene 1,4 Dioxaspiro 4.5 Decane

Reactivity of the Benzylidene Olefinic Moiety

The electron-rich exocyclic double bond in 8-benzylidene-1,4-dioxaspiro[4.5]decane is the primary site for a variety of addition and cycloaddition reactions. Its reactivity is influenced by the electron-donating character of the adjacent spiroketal and the conjugation with the phenyl ring.

Addition Reactions Across the Exocyclic Double Bond

The polarized nature of the exocyclic double bond in α,β-unsaturated ketones facilitates nucleophilic additions. In a related compound, 8-E-benzylidene-1,4-dioxaspiro[4.5]decan-7-one, the double bond readily undergoes Michael additions. For instance, the reaction with nitromethane (B149229) in the presence of a basic catalyst leads to the corresponding addition product. This reactivity highlights the susceptibility of the β-carbon to nucleophilic attack.

Common addition reactions applicable to the benzylidene moiety include catalytic hydrogenation, which would reduce the double bond to yield 8-benzyl-1,4-dioxaspiro[4.5]decane. Halogenation with agents like bromine would result in the formation of a dibromo adduct across the double bond.

Table 1: Examples of Addition Reactions
ReactantReagentProductReaction Type
8-E-Benzylidene-1,4-dioxaspiro[4.5]decan-7-oneNitromethane, Basic Catalyst8-(1-Phenyl-2-nitroethyl)-1,4-dioxaspiro[4.5]decan-7-oneMichael Addition
This compoundH₂, Pd/C8-Benzyl-1,4-dioxaspiro[4.5]decaneCatalytic Hydrogenation
This compoundBr₂8-(1,2-Dibromo-1-phenylethyl)-1,4-dioxaspiro[4.5]decaneHalogenation

Cycloaddition Chemistry and Multi-component Reactions

The benzylidene double bond can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. For example, in Diels-Alder reactions, it can react with a suitable diene to form a new six-membered ring. The stereochemical outcome of such reactions is often influenced by the steric hindrance imposed by the spiroketal framework.

Furthermore, the reactivity of the benzylidene moiety is harnessed in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular architectures from three or more starting materials in a single synthetic operation. While specific MCRs involving this compound are not extensively documented, the reactivity of similar benzylidene derivatives in MCRs suggests its potential. For instance, benzylidene malononitrile (B47326) is a common reactant in MCRs that proceed via initial Michael addition followed by subsequent cyclization steps.

Reactions with Organophosphorus Reagents

Organophosphorus reagents, such as phosphonium (B103445) ylides used in the Wittig reaction, can react with the carbonyl group of the precursor ketone to form the benzylidene double bond. However, the reactivity of the formed this compound with other organophosphorus reagents is also of interest. For example, phosphines can act as nucleophiles and add to the β-carbon of the benzylidene group in a Michael-type fashion. This initial addition can be the first step in more complex transformations, including multicomponent reactions that lead to highly substituted cyclic systems. The reaction of phosphines with enynedioates and benzylidene malononitriles, for instance, generates highly substituted cyclopentenes, showcasing the potential for intricate molecular construction initiated by the nucleophilic attack of a phosphine.

Transformations Involving the Spiroketal Framework

The 1,4-dioxaspiro[4.5]decane moiety is generally stable under neutral and basic conditions but can be manipulated under acidic or specific oxidative/reductive conditions.

Oxidation and Reduction Pathways of the Spirocyclic System

The spiroketal framework itself is relatively resistant to oxidation and reduction under standard conditions. However, the introduction of functional groups on the cyclohexane (B81311) ring can provide handles for such transformations. For instance, the oxidation of the related 1,4-dioxaspiro[4.5]decan-8-one with reagents like selenium dioxide can lead to the formation of α-dicarbonyl compounds.

Direct oxidation of the spiroketal ether linkages is challenging and typically requires harsh conditions, which may also affect other parts of the molecule. Similarly, the reduction of the spiroketal is not a common transformation due to the stability of the ether bonds. Any reduction would likely target other functional groups within the molecule first, such as the benzylidene double bond.

Nucleophilic Substitutions on Substituted Dioxaspiro[4.5]decanes

While the parent 1,4-dioxaspiro[4.5]decane framework does not readily undergo nucleophilic substitution, the presence of a suitable leaving group on the cyclohexane ring enables such reactions. For example, 8-bromo-1,4-dioxaspiro[4.5]decane can undergo nucleophilic substitution with various nucleophiles. The stereochemistry of these substitutions is dependent on the reaction mechanism (SN1 or SN2) and the nature of the substrate and nucleophile. These reactions are valuable for introducing a wide range of functional groups at the C8 position, further diversifying the chemical space accessible from the 1,4-dioxaspiro[4.5]decane scaffold.

Table 2: Nucleophilic Substitution on a Substituted Dioxaspiro[4.5]decane
SubstrateNucleophileProductReaction Type
8-Bromo-1,4-dioxaspiro[4.5]decaneAzide (N₃⁻)8-Azido-1,4-dioxaspiro[4.5]decaneNucleophilic Substitution
8-Bromo-1,4-dioxaspiro[4.5]decaneCyanide (CN⁻)1,4-Dioxaspiro[4.5]decane-8-carbonitrileNucleophilic Substitution
8-Bromo-1,4-dioxaspiro[4.5]decaneHydroxide (OH⁻)1,4-Dioxaspiro[4.5]decan-8-olNucleophilic Substitution

Rearrangement Reactions and Spiro Ring Modifications

The chemical architecture of this compound, featuring an exocyclic double bond and a spirocyclic ketal, presents several avenues for rearrangement reactions and modifications of the spiro ring system. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from the behavior of related spirocyclic and benzylidene-containing compounds. Potential transformations include isomerization of the exocyclic double bond and acid-catalyzed rearrangements of the 1,4-dioxaspiro[4.5]decane moiety.

One plausible rearrangement involves the migration of the exocyclic double bond into the cyclohexane ring, which could be catalyzed by acid or base. This would lead to a thermodynamically more stable endocyclic double bond. Such isomerizations are common in systems with exocyclic unsaturation. rsc.org

Table 1: Potential Rearrangement Pathways for this compound

Type of RearrangementPotential Reagents/ConditionsExpected Product Type
Double Bond IsomerizationAcid or Base CatalysisEndocyclic olefin within the cyclohexane ring
Spirocycle CleavageAqueous AcidSubstituted 1,4-cyclohexanedione
Spiro Ring RearrangementLewis or Brønsted AcidsFunctionalized cyclohexanone (B45756) derivatives

Derivatization Strategies for Advanced Analogues

The structural scaffold of this compound serves as a versatile template for the synthesis of more complex and functionally diverse analogues. Derivatization can be targeted at the benzylidene group, the spirocyclic core, or both, to generate novel compounds with potentially interesting chemical and biological properties.

Synthesis of Bis-benzylidene and Multi-substituted Derivatives

A logical extension of the this compound structure involves the introduction of a second benzylidene group to form a bis-benzylidene derivative. This can be conceptualized by considering the synthetic precursor, 1,4-dioxaspiro[4.5]decan-8-one. researchgate.net This spirocyclic ketone possesses two active methylene (B1212753) positions (at C-7 and C-9) adjacent to the carbonyl group. A double aldol (B89426) condensation reaction with two equivalents of benzaldehyde (B42025) could, in principle, yield a bis-benzylidene product.

The synthesis would likely proceed in a stepwise manner, with the first benzylidene group being introduced at the 8-position, followed by a second condensation at the opposing methylene group. The reaction conditions, such as the choice of base and solvent, would be critical to control the selectivity and yield of the desired bis-substituted product. This approach would lead to a highly conjugated system with extended planarity, which could have interesting photophysical properties.

Further multi-substitution could be achieved by using substituted benzaldehydes in the condensation reaction, thereby introducing a variety of functional groups onto the aromatic rings of the benzylidene moieties.

Formation of Complex Spirocyclic Systems with Heteroatom Functionalities

The 1,4-dioxaspiro[4.5]decane framework can be modified to incorporate other heteroatoms, leading to the formation of complex spirocyclic systems. For instance, analogues containing nitrogen or sulfur within the spiro ring system have been synthesized and studied for their biological activities. nih.govnih.govunimore.it While these are typically synthesized from different starting materials, the functional groups present in this compound could potentially serve as handles for such transformations.

For example, cleavage of the ketal followed by selective functionalization of the resulting diketone could open pathways to nitrogen-containing spirocycles. Reaction with primary amines could lead to the formation of diazaspiro[4.5]decane derivatives. rsc.org

Moreover, the synthesis of spirocyclic systems containing oxetanes has been achieved through photochemical methods like the Paternò-Büchi reaction, which involves the reaction of a ketone with an alkene. rsc.orgbohrium.com While this is not a direct derivatization of the target molecule, it highlights a strategy for constructing diverse spirocyclic frameworks. The development of synthetic routes to heteroatom-containing spirocycles is an active area of research, driven by the potential of these scaffolds in medicinal chemistry and materials science. rsc.orgnih.gov

Table 2: Examples of Heteroatom-Containing Spiro[4.5]decane Analogues

Spirocyclic SystemHeteroatomsPotential Synthetic PrecursorsReference
1-Oxa-4-thiaspiro[4.5]decaneOxygen, SulfurDihydroxyalkanes and sulfur-containing reagents nih.govunimore.it
1,4-Diazaspiro[4.5]decaneNitrogenDiketones and primary amines rsc.org
1,4,8-Triazaspiro[4.5]decan-2-oneNitrogenFunctionalized piperidines and amino acids nih.gov

Structural Elucidation and Conformational Analysis of 8 Benzylidene 1,4 Dioxaspiro 4.5 Decane and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the molecular architecture of 8-benzylidene-1,4-dioxaspiro[4.5]decane. Each technique offers unique insights into different aspects of its structure, and a combined application allows for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for a complete assignment of its complex structure. mdpi.compreprints.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The protons of the benzylidene group, particularly the vinylic proton, would appear in the downfield region, typically between 6.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring and the double bond. The aromatic protons of the phenyl ring would resonate in the range of 7.0-8.0 ppm, with their multiplicity depending on the substitution pattern of the ring. The protons of the dioxolane ring are expected to show signals in the region of 3.5-4.5 ppm. The protons on the cyclohexane (B81311) ring would give rise to a complex pattern of signals in the upfield region, typically between 1.5 and 3.0 ppm. The exact chemical shifts and coupling constants would be influenced by the conformation of the cyclohexane ring and the stereochemistry of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the benzylidene double bond are expected to resonate in the olefinic region (120-140 ppm). The aromatic carbons of the phenyl group would also appear in this region. The spiro carbon atom, being a quaternary carbon linked to two oxygen atoms, would have a characteristic chemical shift in the range of 90-110 ppm. The carbons of the dioxolane ring would appear around 60-70 ppm, while the cyclohexane carbons would resonate in the aliphatic region (20-40 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Vinylic H6.0 - 7.5-
Aromatic H7.0 - 8.0-
Dioxolane H3.5 - 4.5-
Cyclohexane H1.5 - 3.0-
Vinylic C-120 - 140
Aromatic C-120 - 140
Spiro C-90 - 110
Dioxolane C-60 - 70
Cyclohexane C-20 - 40

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₅H₁₈O₂ and a molecular weight of 230.31 g/mol , mass spectrometry confirms its molecular identity. hoffmanchemicals.com

The fragmentation of this compound under electron ionization (EI) or other ionization techniques is expected to proceed through characteristic pathways. The molecular ion peak ([M]⁺) would be observed at m/z 230. Subsequent fragmentation could involve the loss of the benzylidene group, leading to a fragment ion corresponding to the 1,4-dioxaspiro[4.5]decane moiety. Cleavage of the dioxolane ring is another plausible fragmentation pathway, resulting in the loss of ethylene oxide or related fragments. The phenyl group can also undergo fragmentation, leading to characteristic aromatic ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment Predicted m/z Possible Structure
[M]⁺230C₁₅H₁₈O₂
[M - C₇H₇]⁺139C₈H₁₁O₂
[M - C₈H₈O]⁺112C₇H₁₂O
[C₇H₇]⁺91Tropylium ion

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. In the case of this compound, these methods would provide clear evidence for its key structural features.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent band around 1600-1650 cm⁻¹ would be indicative of the C=C stretching vibration of the benzylidene group. The C-H stretching vibrations of the aromatic ring and the vinylic proton would appear above 3000 cm⁻¹. The sp³ C-H stretching vibrations of the cyclohexane and dioxolane rings would be observed just below 3000 cm⁻¹. The characteristic C-O-C stretching vibrations of the spiroketal functionality would give rise to strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The IR spectrum of the related compound, 1,4-dioxaspiro[4.5]decan-8-one, has been used to characterize its structure, showing the utility of this technique for this class of molecules. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching of the benzylidene group is expected to give a strong Raman signal. The symmetric breathing mode of the aromatic ring would also be a prominent feature in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
BenzylideneC=C stretch1600 - 1650Strong
Aromatic/VinylicC-H stretch> 3000Moderate
AliphaticC-H stretch< 3000Moderate
SpiroketalC-O-C stretch1000 - 1200Weak
Aromatic RingRing breathing-Strong

Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophore Analysis

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and chromophoric system of a molecule. The benzylidene moiety in this compound constitutes the primary chromophore responsible for its electronic absorption properties.

Fluorescence Spectroscopy: While not all benzylidene compounds are strongly fluorescent, the extended conjugation in the styryl-like system of this compound may give rise to fluorescence. If fluorescent, the emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence properties would be influenced by factors such as solvent polarity and the presence of substituents on the aromatic ring.

X-ray Crystallographic Studies

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and torsion angles.

Determination of Molecular Conformation and Stereochemistry in the Solid State

X-ray crystallographic analysis of derivatives such as 2-[(E)-({3-[(E)-(2-hydroxybenzylidene)aminomethyl]-1,4-dioxaspiro[4.5]decan-2-yl}methyl)iminomethyl]phenol reveals that the cyclohexane ring typically adopts a stable chair conformation. nih.govresearchgate.net This is the expected low-energy conformation for a six-membered ring, minimizing steric strain. The dioxolane ring often adopts an envelope or twisted conformation.

For this compound, it is highly probable that the cyclohexane ring also exists in a chair conformation in the solid state. The benzylidene substituent would occupy an equatorial or axial position on this ring, with the equatorial position generally being more sterically favorable. The planarity of the benzylidene group would influence the local geometry around the sp²-hybridized carbon of the cyclohexane ring. A crystal structure would definitively establish the relative stereochemistry of the molecule and provide details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. A study on 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione confirms the planarity of the benzylidene group and reveals C-H···O intra- and intermolecular hydrogen bonds and π···π stacking interactions in the crystal lattice. mdpi.com

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The structure consists of three main fragments: the benzylidene group, the cyclohexane ring, and the 1,3-dioxolane ring fused at a spiro center. The bond lengths within the phenyl ring are expected to be in the typical aromatic range of 1.38-1.40 Å. The exocyclic double bond connecting the benzylidene group to the cyclohexane ring (C=C) would exhibit a bond length of approximately 1.34 Å.

The C-C single bonds within the cyclohexane ring are predicted to have lengths around 1.53-1.54 Å. The C-O bonds in the 1,3-dioxolane ring are expected to be approximately 1.43 Å, and the C-C bond within this ring around 1.52 Å. The spiro C-C and C-O bonds will have lengths characteristic of such linkages.

Bond angles around the sp2 hybridized carbons of the benzylidene group will be approximately 120°. The internal bond angles of the cyclohexane ring are expected to be close to the tetrahedral angle of 109.5°, with some deviation due to the chair conformation. The angles within the five-membered 1,3-dioxolane ring will be smaller, around 105-108°, due to ring strain.

Torsion angles are critical in defining the three-dimensional shape of the molecule. The torsion angles within the cyclohexane ring will dictate its chair, boat, or twist-boat conformation. The torsion angle involving the C=C double bond and the adjacent C-C bonds of the cyclohexane ring will determine the planarity of the benzylidene moiety relative to the cyclohexane ring.

Interactive Data Table of Predicted Bond Lengths and Angles:

Bond/AngleAtom 1Atom 2Atom 3Predicted Value
Bond Lengths (Å)
C-C (aromatic)C(ar)C(ar)1.39
C=C (exocyclic)C(benzyl)C(cyclo)1.34
C-H (aromatic)C(ar)H1.09
C-C (cyclohexane)C(cyclo)C(cyclo)1.54
C-O (dioxolane)C(spiro/CH2)O1.43
C-C (dioxolane)CH2CH21.52
Bond Angles (°)
C-C-C (aromatic)C(ar)C(ar)C(ar)120
C=C-CC(benzyl)C(cyclo)C(cyclo)120
C-C-C (cyclohexane)C(cyclo)C(cyclo)C(cyclo)111
O-C-O (dioxolane)OC(spiro)O108
C-O-C (dioxolane)C(spiro/CH2)OCH2107

Note: These are predicted values and may vary in an actual crystal structure determination.

Investigation of Ring Puckering Parameters and Conformational Preferences

The conformational flexibility of this compound is primarily determined by the puckering of the cyclohexane and 1,3-dioxolane rings.

The cyclohexane ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. The degree of puckering in a six-membered ring can be quantified using the Cremer-Pople puckering parameters (Q, θ, and φ). For an ideal chair, the total puckering amplitude (Q) would be around 0.55 Å, with θ = 0° or 180°. The presence of the bulky benzylidene group and the spiro fusion may introduce some flattening or distortion to the chair.

The relative orientation of the benzylidene group with respect to the cyclohexane ring is another important conformational feature. Due to steric hindrance, a planar arrangement of the entire system is unlikely. The phenyl group is expected to be twisted out of the plane of the C=C double bond to alleviate steric clashes with the adjacent methylene (B1212753) groups of the cyclohexane ring.

Supramolecular Interactions: Hydrogen Bonding and π-Stacking Architectures

In the absence of strong hydrogen bond donors like -OH or -NH groups in the parent this compound molecule, the supramolecular assembly in the crystalline state is likely to be dominated by weaker interactions such as C-H···O and C-H···π hydrogen bonds, as well as π-π stacking interactions.

Hydrogen Bonding: The oxygen atoms of the 1,3-dioxolane ring can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds can form between the aromatic C-H groups of the benzylidene moiety or the aliphatic C-H groups of the cyclohexane ring of one molecule and the oxygen atoms of a neighboring molecule. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice.

π-Stacking Architectures: The aromatic phenyl ring of the benzylidene group provides a platform for π-π stacking interactions . These can occur in a face-to-face or offset (parallel-displaced) manner between the phenyl rings of adjacent molecules. The geometry and strength of these interactions are dependent on the substitution pattern on the phenyl ring. Electron-withdrawing or electron-donating substituents can modulate the quadrupole moment of the aromatic ring and influence the nature of the π-π stacking. These interactions play a crucial role in the formation of one-, two-, or three-dimensional supramolecular architectures.

In derivatives of this compound bearing functional groups capable of stronger hydrogen bonding (e.g., hydroxyl or amino groups), these interactions would play a more dominant role in directing the crystal packing. For instance, a hydroxyl-substituted benzylidene derivative could form strong O-H···O hydrogen bonds, leading to the formation of well-defined hydrogen-bonded chains or networks.

Theoretical and Computational Investigations of 8 Benzylidene 1,4 Dioxaspiro 4.5 Decane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of 8-Benzylidene-1,4-dioxaspiro[4.5]decane at the atomic level. These in silico methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.comresearchgate.net For this compound, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311G**, would be used to determine its most stable three-dimensional arrangement, known as the optimized geometry. mdpi.com This process involves finding the minimum energy conformation on the potential energy surface.

The electronic properties derivable from DFT calculations are extensive. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. Other quantum chemical descriptors that can be calculated include electronegativity (χ), chemical hardness (η), and global softness (S), which provide further insights into the molecule's reactivity profile.

Table 1: Illustrative Quantum Chemical Parameters for this compound (Calculated via DFT)

Parameter Value Unit
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Electronegativity (χ) 3.85 eV
Chemical Hardness (η) 2.65 eV
Global Softness (S) 0.377 eV⁻¹

Note: These values are illustrative and represent typical outputs from DFT calculations for similar organic molecules.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT and other quantum mechanical approaches can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. sourceforge.iomdpi.com

For predicting ¹H and ¹³C NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework. rsc.org The calculated chemical shifts for the protons and carbons in this compound can be compared with experimental spectra to confirm its structure. The accuracy of these predictions can be high, with mean absolute errors often falling within 0.2-0.3 ppm for ¹H shifts. mdpi.com

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis electronic absorption spectra. science-softcon.de This calculation provides information on the electronic transitions between molecular orbitals. For this compound, the calculation would likely reveal transitions involving the π-orbitals of the benzylidene group, predicting the wavelength of maximum absorption (λmax).

Conformational Landscape and Energy Profile Analysis

The flexibility of the cyclohexane (B81311) and dioxolane rings in this compound means it can exist in multiple conformations. mdpi.com A thorough conformational analysis is essential to identify the most stable conformers and understand their relative energies. This involves systematically exploring the molecule's potential energy surface.

By rotating key single bonds (dihedral angles), a series of molecular geometries can be generated. The energy of each conformation is then calculated, typically using a DFT method, to construct a potential energy profile. This profile reveals the energy barriers between different conformations and identifies the global minimum energy structure. For a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were used to determine the energy minima of its different conformations. mdpi.com A similar approach for this compound would elucidate the preferred spatial arrangement of its constituent rings and the benzylidene substituent.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

A key aspect of this is the location of transition states, which are the energy maxima along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate. DFT calculations are frequently used to optimize the geometry of transition states and calculate their vibrational frequencies to confirm they represent a true saddle point on the energy surface (characterized by one imaginary frequency). For instance, computational studies could be employed to investigate the mechanism of synthesis of this compound or its subsequent reactions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

Applications of 8 Benzylidene 1,4 Dioxaspiro 4.5 Decane Scaffolds in Organic Synthesis

Role as Versatile Synthetic Intermediates

The 1,4-dioxaspiro[4.5]decane framework, the core of 8-benzylidene-1,4-dioxaspiro[4.5]decane, is widely recognized as a highly useful bifunctional synthetic intermediate. researchgate.net Its utility is prominently seen in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. researchgate.net The parent ketone, 1,4-dioxaspiro[4.5]decan-8-one, is a key starting material for producing potent analgesic compounds. chemicalbook.com Furthermore, this scaffold is employed as a building block in the synthesis of tritium-labeled probes, which are instrumental in the autoradiographic study of the dopamine reuptake complex. chemicalbook.com

The introduction of the benzylidene group at the 8-position creates a new reactive site. The exocyclic double bond of this compound can undergo a variety of chemical transformations, such as hydrogenation, oxidation, and addition reactions. This allows for the introduction of diverse functional groups and the extension of the carbon skeleton, making it a versatile intermediate for more complex target molecules. For instance, derivatives of this scaffold have been utilized in the synthesis of spirodiamine scaffolds, which are important in medicinal chemistry.

Utility as Protecting Groups in Multi-step Syntheses

One of the most crucial roles of the 1,4-dioxaspiro[4.5]decane moiety is to serve as a protecting group for a carbonyl functional group. Specifically, it is an ethylene ketal of a cyclohexanone (B45756) derivative. researchgate.netnih.govnist.gov In multi-step syntheses involving molecules with multiple reactive sites, it is often necessary to temporarily block one functional group to allow for a selective reaction at another position.

The synthesis of this compound itself is a prime example of this utility. The starting material, 1,4-cyclohexanedione, has two carbonyl groups. To selectively form the benzylidene derivative at one of these positions, the other carbonyl group is first protected by forming a ketal with ethylene glycol. This results in the formation of 1,4-dioxaspiro[4.5]decan-8-one. With one carbonyl group masked, the remaining free carbonyl can then undergo a condensation reaction with benzaldehyde (B42025) to yield this compound. The ketal protecting group is stable under the basic or acidic conditions typically used for such condensation reactions and can be removed later in the synthetic sequence if desired.

Development of Chiral Scaffolds and Auxiliaries

The 1,4-dioxaspiro[4.5]decane framework can be elaborated into chiral structures that can serve as scaffolds for the synthesis of enantiomerically pure compounds. An example of this is the synthesis of 8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester, a chiral intermediate used in the synthesis of a cholesterol absorption inhibitor. cymitquimica.com This demonstrates that the spirocyclic core can be functionalized to create stereocenters, which are critical in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired biological activity.

The benzylidene group in this compound can also be a site for asymmetric transformations. For example, asymmetric hydrogenation of the double bond could lead to the formation of a chiral center. Furthermore, the development of chiral catalysts or reagents for reactions involving this scaffold can lead to the stereoselective synthesis of a wide range of complex molecules.

Design and Synthesis of Complex Molecular Architectures

The rigid, three-dimensional structure of the this compound scaffold makes it an excellent building block for the design and synthesis of complex molecular architectures. Spirocyclic compounds, in general, are of great interest in medicinal chemistry due to their unique conformational properties, which can lead to enhanced biological activity and selectivity.

The 1,4-dioxaspiro[4.5]decane core has been used to create more elaborate spiro systems, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a spirocyclic hydantoin with potential pharmacological applications. mdpi.com The presence of the benzylidene group in this compound provides a handle for further synthetic manipulations, allowing for the construction of even more intricate molecular frameworks. For instance, the double bond can participate in cycloaddition reactions to form polycyclic systems, or it can be cleaved to introduce other functional groups, paving the way for the synthesis of novel and structurally diverse compounds.

Interactive Data Table of Compound Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound83631-87-2C15H18O2230.31
1,4-Dioxaspiro[4.5]decan-8-one4746-97-8C8H12O3156.18
1,4-Dioxaspiro[4.5]decane177-10-6C8H14O2142.20
8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester182227-19-6C25H30O6426.50
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneNot AvailableC16H20N2O2272.35

Emerging Research Directions and Future Outlook

Novel Synthetic Methodologies and Process Intensification

The traditional synthesis of 8-Benzylidene-1,4-dioxaspiro[4.5]decane typically relies on established reactions such as the Wittig reaction or the Claisen-Schmidt condensation. These methods involve the reaction of the precursor ketone, 1,4-dioxaspiro[4.5]decan-8-one, with either a phosphorus ylide or benzaldehyde (B42025), respectively. organic-chemistry.orgmasterorganicchemistry.commagritek.comnih.gov The ketone itself is a readily accessible bifunctional intermediate. researchgate.net

Future research is moving beyond these conventional batch processes towards more efficient, sustainable, and scalable synthetic routes through process intensification.

Microwave-Assisted Synthesis: The application of microwave irradiation offers a powerful tool for accelerating organic reactions. For the synthesis of spiro compounds, microwave-assisted methodologies have been shown to significantly reduce reaction times and improve yields. mdpi.com This technique could be applied to the condensation step, potentially leading to a more rapid and energy-efficient production of this compound.

Sonochemistry: Ultrasound-induced chemical reactions, or sonochemistry, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. The synthesis of related dioxaspiro compounds has been successfully achieved using sonochemical methods, suggesting its applicability for the ketalization or condensation steps in the synthesis of the target molecule. researchgate.netfrontiersin.org

Continuous Flow Chemistry: Adapting the synthesis to a continuous flow system presents a significant leap in process intensification. frontiersin.org Flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to improved product consistency and safety. frontiersin.org This approach is particularly advantageous for scaling up production while minimizing waste and energy consumption. frontiersin.org

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyKey ReagentsPotential AdvantagesRelevant Intensification Technique
Wittig Reaction1,4-dioxaspiro[4.5]decan-8-one, Benzyltriphenylphosphonium ylideHigh regioselectivity for double bond placement. libretexts.orgMicrowave, Flow Chemistry
Claisen-Schmidt Condensation1,4-dioxaspiro[4.5]decan-8-one, Benzaldehyde, Base or Acid catalystAtom-economical, uses common reagents. magritek.comMicrowave, Sonochemistry, Flow Chemistry

Exploration of Undiscovered Reactivity Patterns

The chemical structure of this compound contains two key reactive sites: the exocyclic carbon-carbon double bond of the benzylidene group and the dioxaspiro ketal. While the general reactivity of these functional groups is known, their interplay within this specific spirocyclic framework could lead to novel and undiscovered chemical transformations.

Cycloaddition Reactions: The electron-rich double bond of the benzylidene moiety can serve as a reactive component in various cycloaddition reactions. Future research could explore its participation as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions to construct more complex polycyclic systems. nih.gov The unique steric environment imposed by the spirocyclic ring may influence the stereochemical outcome of these reactions, leading to novel diastereomers.

Regioselective Reductive Opening: Benzylidene acetals are known to undergo reductive ring-opening reactions to yield partially protected diols. acs.orgnih.gov The specific reaction conditions, including the choice of Lewis acid and reducing agent, can dictate the regioselectivity of the cleavage, exposing either the primary or secondary hydroxyl group. acs.org Investigating this reaction on this compound could provide a synthetic route to novel chiral building blocks where the regiochemistry is controlled by the interplay between the reagents and the substrate's conformation.

Oxidative Cleavage and Rearrangement: The benzylidene group is susceptible to oxidative cleavage, which could be exploited to generate other functional groups at the 8-position of the spirocycle. Furthermore, enzymatic transformations, inspired by the complex oxidative rearrangements observed in the biosynthesis of natural spiroketals, could offer a completely novel avenue for modifying the carbon skeleton. nih.gov

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating discovery. mdpi.com For this compound and its derivatives, advanced computational modeling can offer profound insights.

Density Functional Theory (DFT): DFT calculations can be employed to optimize the molecule's three-dimensional geometry and to compute a range of electronic properties. researchgate.net Mapping the Molecular Electrostatic Potential (MEP) can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net Calculation of the HOMO-LUMO energy gap can provide information about the molecule's kinetic stability and electronic transitions.

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. unimore.itnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives and calculating a set of molecular descriptors for each, QSAR models can be developed. mdpi.com These models establish a mathematical relationship between the chemical structure and a specific property (e.g., biological activity, toxicity), enabling the prediction of properties for yet-to-be-synthesized compounds. researchgate.net

Table 2: Application of Computational Methods

Computational MethodPredicted Properties / Applications
Density Functional Theory (DFT)Optimized geometry, electronic structure, reactivity indices, spectroscopic properties.
Molecular DockingBinding mode and affinity to biological targets. unimore.it
Molecular Dynamics (MD)Conformational stability, flexibility, stability of ligand-receptor complexes. nih.gov
QSAR/QSPRPredictive models for biological activity, toxicity, and physicochemical properties.

Integration with High-Throughput and Automated Synthesis Platforms

The future of chemical synthesis and discovery is increasingly reliant on automation and high-throughput experimentation. unchainedlabs.com Integrating the synthesis of this compound and its analogues into these platforms can dramatically accelerate the pace of research.

Automated Library Synthesis: Robotic platforms can perform multi-step syntheses in a parallel format, for instance, using 96-well plates. nih.gov An automated workflow could be designed where a diverse range of aromatic aldehydes are reacted with 1,4-dioxaspiro[4.5]decan-8-one to rapidly generate a large library of benzylidene derivatives. These platforms can manage reagent dispensing, reaction monitoring, work-up, and purification with minimal human intervention. nih.govnih.gov

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS techniques can be employed to rapidly evaluate their biological or material properties. acs.org For example, their potential as enzyme inhibitors or antimicrobial agents could be assessed using automated fluorescence-based or cell-based assays. acs.orgnih.gov This combination of automated synthesis and HTS creates a closed-loop "design-make-test-analyze" cycle that can quickly identify lead compounds for further optimization. nih.gov

The convergence of novel synthetic methods, deeper reactivity studies, predictive computational models, and automated high-throughput platforms promises to unlock the full potential of the this compound scaffold, paving the way for the discovery of new molecules with valuable applications.

Q & A

Q. What are the common synthetic routes for 8-Benzylidene-1,4-dioxaspiro[4.5]decane, and how are reaction conditions optimized?

A widely used method involves acid-catalyzed ketalization. For example, p-toluenesulfonic acid in a 1:1 acetone-water mixture (0.5 M concentration) under reflux conditions facilitates spirocyclic formation. Reaction optimization includes controlling temperature (e.g., reflux at ~80°C), solvent polarity, and acid catalyst concentration to maximize yield (typically monitored via TLC or HPLC). Post-reaction workup often involves neutralization, extraction, and purification via column chromatography .

Q. How is the structure of this compound confirmed experimentally?

Structural elucidation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with spirocyclic protons showing distinct splitting patterns (e.g., 1,4-dioxane ring protons at δ 3.8–4.2 ppm).
  • IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1} if a carbonyl is present).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What solvent systems are effective for purifying this compound?

Polar aprotic solvents like acetone or ethyl acetate are preferred for column chromatography due to the compound’s moderate polarity. Gradient elution (e.g., hexane:ethyl acetate 9:1 to 1:1) separates spirocyclic byproducts. Recrystallization in ethanol-water mixtures can further enhance purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural analysis?

Discrepancies between predicted and observed NMR/IR peaks may arise from conformational flexibility or impurities. Strategies include:

  • Heteronuclear NMR (e.g., HSQC, HMBC) to map 1^1H-13^13C correlations and confirm connectivity.
  • Computational modeling (DFT calculations) to simulate spectra and compare with experimental data.
  • X-ray crystallography for unambiguous confirmation of stereochemistry and ring conformations .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

  • Cytotoxicity assays : MTT or SRB assays on cell lines (e.g., MCF-7 breast cancer cells) to determine IC50_{50} values.
  • Enzyme inhibition studies : Kinetic analysis (e.g., Michaelis-Menten plots) to assess interactions with targets like tubulin or oxidoreductases.
  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity .

Q. How can reaction yields be improved for derivatives with bulky substituents?

Steric hindrance from groups like benzylidene or tert-butyl requires:

  • Microwave-assisted synthesis to reduce reaction time and improve energy efficiency.
  • High-pressure conditions (e.g., sealed tubes) to enhance reagent interaction.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may facilitate coupling reactions .

Q. What analytical methods address discrepancies in purity assessments between HPLC and NMR?

  • HPLC-DAD/MS hyphenation to correlate retention times with mass data.
  • Quantitative NMR (qNMR) using internal standards (e.g., TMSP) for absolute purity determination.
  • Thermogravimetric analysis (TGA) to detect non-volatile impurities .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting bioactivity data across studies?

  • Meta-analysis : Compare IC50_{50} values across cell lines (e.g., liver homogenate vs. neuronal cells) to assess tissue-specific effects.
  • Dose-response validation : Repeat assays under standardized conditions (e.g., 72-hour exposure, 10% FBS media).
  • Pathway analysis : Use tools like KEGG or STRING to identify off-target interactions that may explain variability .

Q. What computational tools predict reactivity or stability of spirocyclic derivatives?

  • Molecular docking (AutoDock Vina) to simulate ligand-protein interactions.
  • DFT-based stability predictions : Calculate bond dissociation energies (BDEs) for oxidative degradation pathways.
  • ADMET prediction software (e.g., SwissADME) to estimate solubility and metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.